2-(1,3,3-Trimethylcyclohexyl)acetamide

Description

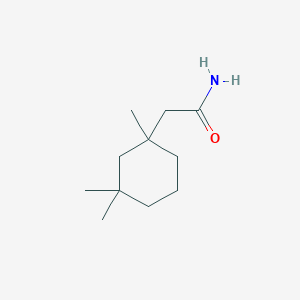

2-(1,3,3-Trimethylcyclohexyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl backbone substituted with three methyl groups at the 1,3,3-positions. Its structure combines a rigid, lipophilic cyclohexane ring with an acetamide functional group, making it a candidate for applications in medicinal chemistry and material science. The trimethylcyclohexyl moiety confers steric bulk and enhanced lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

2-(1,3,3-trimethylcyclohexyl)acetamide |

InChI |

InChI=1S/C11H21NO/c1-10(2)5-4-6-11(3,8-10)7-9(12)13/h4-8H2,1-3H3,(H2,12,13) |

InChI Key |

HQBUVDSMKZDLDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)(C)CC(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,3-Trimethylcyclohexyl)acetamide typically involves the reaction of 1,3,3-trimethylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,3-Trimethylcyclohexyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(1,3,3-Trimethylcyclohexyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,3,3-Trimethylcyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamides

Structural Features and Substituent Effects

The following compounds are selected for comparison based on structural motifs (e.g., aromatic, heterocyclic, or alkyl substituents) and available data from patents and synthesis studies:

Benzothiazole-Based Acetamides ()

Examples from EP 3 348 550A1 include:

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

Key Differences :

- Substituents : These compounds feature a benzothiazole core with electron-withdrawing trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups.

- Impact : The aromatic benzothiazole and methoxy-phenyl groups enhance π-π stacking interactions and polarity compared to the saturated cyclohexyl group in the target compound. The -CF₃ group increases metabolic resistance but may reduce solubility.

Hydroxyphenyl Acetamide Isomers ()

- 2-(2-Hydroxyphenyl)acetamide sulfate (ortho isomer)

- 2-(3-Hydroxyphenyl)acetamide sulfate (meta isomer)

Key Differences :

- Substituent Position : The ortho-hydroxyl group forms intramolecular hydrogen bonds, reducing solubility compared to the meta isomer .

- Relevance: Unlike the non-polar trimethylcyclohexyl group, hydroxylated acetamides undergo sulfation and glucuronidation, impacting excretion patterns.

Heterocyclic Acetamide Derivatives ()

Example: N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-2-yl)acetamide

Key Differences :

- Substituents : Incorporates a thiophene (aromatic heterocycle) and 1,2,4-oxadiazole (electron-deficient ring).

- These features contrast with the purely aliphatic trimethylcyclohexyl group.

Physicochemical Properties (Hypothetical Comparison)

| Compound Name | Molecular Weight | logP (Predicted) | Aqueous Solubility | Key Substituents |

|---|---|---|---|---|

| 2-(1,3,3-Trimethylcyclohexyl)acetamide | ~225.3 | 4.5 | Low (<0.1 mg/mL) | 1,3,3-Trimethylcyclohexyl |

| N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide | ~410.4 | 3.0 | Moderate (~1 mg/mL) | Benzothiazole, 3-methoxyphenyl |

| 2-(2-Hydroxyphenyl)acetamide sulfate | ~231.2 | 1.5 | High (>10 mg/mL) | 2-hydroxyphenyl, sulfate |

| N-(1-(3-cyclopropyl-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-2-yl)acetamide | ~345.4 | 2.8 | Moderate (~0.5 mg/mL) | Oxadiazole, thiophene, cyclohexyl |

Notes:

- Lipophilicity (logP) : The trimethylcyclohexyl group contributes to higher logP vs. hydroxylated or heterocyclic analogs, suggesting greater membrane permeability but poorer solubility.

- Solubility : Polar groups (e.g., sulfate, methoxy) enhance solubility, as seen in 2-(2-hydroxyphenyl)acetamide sulfate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.